

# Application Notes and Protocols for Czochralski Growth of Bulk $\beta$ -Ga<sub>2</sub>O<sub>3</sub> Single Crystals

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Compound Name: Gallium(III) oxide

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These application notes provide a comprehensive overview and detailed protocols for the growth of bulk  $\beta$ -gallium oxide ( $\beta$ -Ga<sub>2</sub>O<sub>3</sub>) single crystals using the Czochralski (CZ) method. This document is intended for researchers and scientists in materials science and semiconductor technology.

## Introduction to the Czochralski Method for $\beta$ -Ga<sub>2</sub>O<sub>3</sub>

The Czochralski (CZ) method is a widely adopted industrial technique for producing large, high-quality single crystals of various semiconductor materials, including silicon, gallium arsenide, and sapphire.<sup>[1]</sup> Its adaptation for  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> has been pivotal for the advancement of next-generation power electronics and optoelectronic devices due to the material's ultra-wide bandgap of approximately 4.7-4.9 eV and a high breakdown electric field of around 8 MV/cm.<sup>[1][2]</sup>

The process involves dipping a seed crystal into a melt of the source material and then slowly pulling it upwards while rotating.<sup>[1]</sup> Precise control over temperature gradients, pulling rate, and rotation speed allows for the growth of a large, cylindrical single-crystal boule.<sup>[1]</sup> For  $\beta$ -Ga<sub>2</sub>O<sub>3</sub>, which has a high melting point of about 1820°C, the CZ method requires the use of an iridium (Ir) crucible.<sup>[1]</sup> A significant challenge in the CZ growth of  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> is the thermal decomposition of Ga<sub>2</sub>O<sub>3</sub> at its melting point, which can be mitigated by controlling the growth atmosphere.<sup>[1][3]</sup>

## Experimental Setup and Key Components

A standard Czochralski growth station for  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> consists of a water-cooled growth chamber, a pulling mechanism for crystal lifting and rotation, and a furnace for melting the source material.<sup>[4]</sup> The crucible, typically made of iridium, is heated inductively.<sup>[5]</sup>

Key Growth Parameters and Their Effects:

Parameter	Typical Range	Effect on Crystal Growth
Pulling Rate	1–2.5 mm/h <sup>[4][5]</sup>	Influences crystal diameter and stability.
Rotation Rate	2–12 rpm <sup>[2][4]</sup>	Affects the shape of the crystal-melt interface and temperature uniformity.
Growth Atmosphere	Ar + O <sub>2</sub> , CO <sub>2</sub> + O <sub>2</sub> <sup>[2][6]</sup>	Suppresses Ga <sub>2</sub> O <sub>3</sub> decomposition and minimizes Ir crucible oxidation.
Crucible Material	Iridium (Ir) <sup>[4][5]</sup>	Necessary due to the high melting point of Ga <sub>2</sub> O <sub>3</sub> .
Seed Orientation	<sup>[4][6]</sup>	Preferred direction to avoid cleavage along (100) and (001) planes.

## Detailed Experimental Protocol

This protocol outlines the key steps for growing a bulk  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> single crystal using the Czochralski method.

### Raw Material Preparation

- Source Material: Start with high-purity (e.g., 5N) Ga<sub>2</sub>O<sub>3</sub> powder.<sup>[5]</sup>
- Crucible Loading: Carefully load the Ga<sub>2</sub>O<sub>3</sub> powder into an iridium crucible. For a ~30 mm diameter crystal, an 850 g charge in a 70 mm x 70 mm crucible can be used.<sup>[7]</sup>

- **Dopants (Optional):** If doping is required, add the appropriate amount of dopant material (e.g., MgO or Fe for semi-insulating properties, Si or Sn for n-type conductivity) to the Ga<sub>2</sub>O<sub>3</sub> powder.[\[1\]](#)

## Crystal Growth Procedure

- **Chamber Evacuation and Purging:** Evacuate the growth chamber and backfill with the desired growth atmosphere.
- **Melting:** Inductively heat the iridium crucible to melt the Ga<sub>2</sub>O<sub>3</sub> powder. The melting point of  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> is approximately 1820°C.[\[1\]](#)
- **Melt Stabilization:** Allow the melt to homogenize and stabilize at a temperature slightly above the melting point.
- **Seeding:** Lower a high-quality  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> seed crystal, oriented along the direction, to touch the surface of the melt.[\[4\]](#)[\[6\]](#)
- **Necking:** Increase the pulling rate slightly to form a thin "neck" to reduce the propagation of dislocations from the seed into the main body of the crystal.
- **Shouldering:** Gradually decrease the pulling rate and adjust the melt temperature to increase the crystal's diameter to the target value.
- **Body Growth:** Maintain a constant pulling rate (e.g., 1-2 mm/h) and rotation rate (e.g., 3-5 rpm) to grow the cylindrical body of the crystal.[\[5\]](#)[\[6\]](#) The diameter can be controlled by fine-tuning the melt temperature.[\[8\]](#)
- **Tailing:** Once the desired length is reached, gradually increase the pulling rate and/or decrease the temperature to reduce the crystal diameter and detach it from the melt.
- **Cool-down:** Slowly cool the grown crystal to room temperature over several hours to minimize thermal stress and prevent cracking.

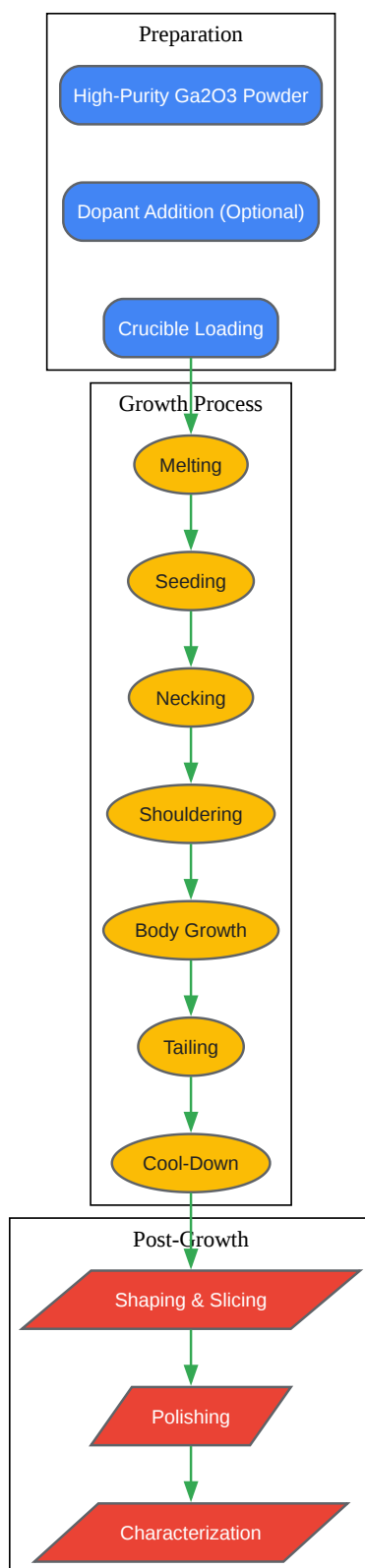
## Post-Growth Processing and Characterization

- **Crystal Shaping:** The grown boule can be cored, ground, and sliced into wafers of the desired orientation and thickness.

- Polishing: Wafers are typically polished to an epi-ready surface finish with a surface roughness of  $< 3 \text{ \AA}$ .
- Characterization:
  - Structural Quality: X-ray diffraction (XRD) rocking curve measurements are used to assess crystalline quality.
  - Defect Analysis: Etch pit density analysis can be used to quantify dislocations and other defects. Common defects include voids and  $\langle 010 \rangle$  screw-type dislocations. Iridium inclusions can also be a common defect.[\[6\]](#)[\[7\]](#)
  - Electrical Properties: Hall effect measurements are performed to determine the free carrier concentration, mobility, and resistivity.[\[5\]](#)[\[9\]](#)

## Visualization of the Czochralski Growth Workflow

The following diagram illustrates the key stages of the Czochralski method for  $\beta\text{-Ga}_2\text{O}_3$  single crystal growth.

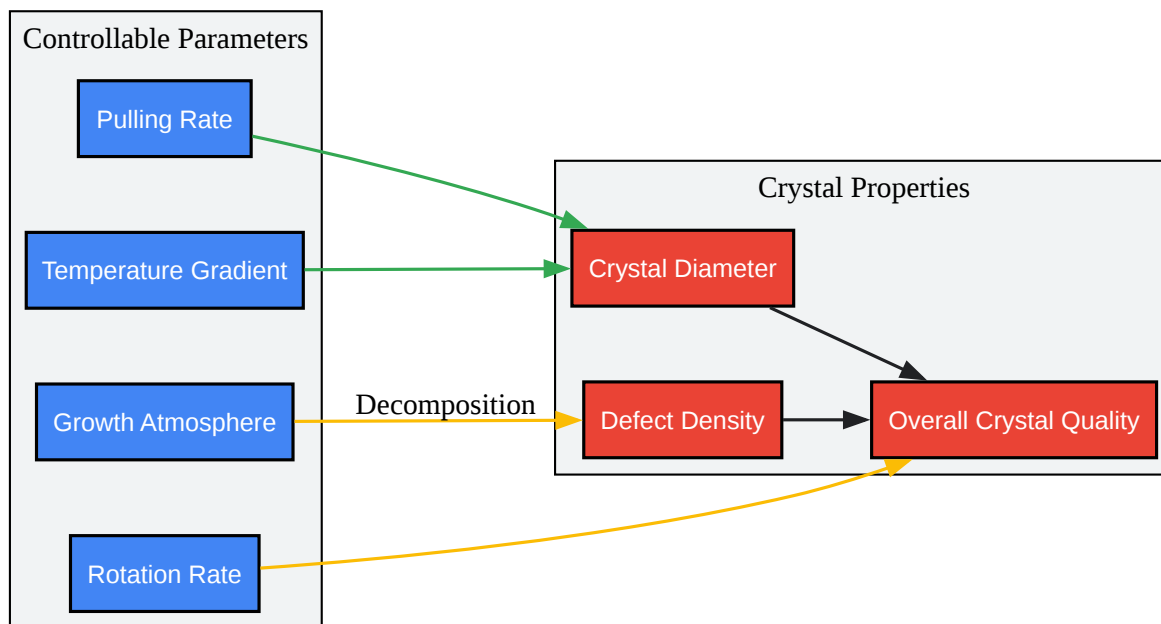


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Caption: Workflow for Czochralski growth of  $\beta$ -Ga<sub>2</sub>O<sub>3</sub>.

## Key Parameter Interdependencies

The quality of the final  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> crystal is highly dependent on the interplay of various growth parameters. The following diagram illustrates these relationships.



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Caption: Interdependencies of key growth parameters.

## Quantitative Data Summary

The following tables summarize key quantitative data for the Czochralski growth of  $\beta$ -Ga<sub>2</sub>O<sub>3</sub>.

Table 1: Typical Growth Parameters

Parameter	Value	Reference
Starting Material Purity	5N	[5]
Crucible	Iridium	[4][5]
Crystal Diameter	20–50 mm	[2][5]
Crystal Length	50–80 mm	[2][5]
Pulling Rate	1–2.5 mm/h	[4][5]
Rotation Rate	2–12 rpm	[2][4]
Growth Atmosphere	Ar + 2% O <sub>2</sub> or 91% CO <sub>2</sub> + 9% O <sub>2</sub>	[2][6]

Table 2: Electrical Properties of Undoped and Doped  $\beta$ -Ga<sub>2</sub>O<sub>3</sub>

Property	Undoped (n-type)	Semi-insulating (Mg or Fe-doped)	Reference
Resistivity ( $\rho$ ) at RT	0.1–0.3 $\Omega\cdot\text{cm}$	High	[9][10]
Electron Concentration ( $n$ ) at RT	$6 \times 10^{16} - 8 \times 10^{17} \text{ cm}^{-3}$	Low	[5][9]
Electron Mobility ( $\mu_n$ ) at RT	110–150 $\text{cm}^2/\text{V}\cdot\text{s}$	-	[9][10]

## Conclusion

The Czochralski method is a robust and scalable technique for producing high-quality, large-diameter bulk  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> single crystals.[11] Careful control of growth parameters such as pulling rate, rotation rate, and atmosphere is crucial to minimize defects and achieve the desired material properties. The protocols and data presented in these notes provide a solid foundation for researchers to successfully grow  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> crystals for various advanced electronic and optoelectronic applications.

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